molecular formula C24H19NO4 B2759112 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide CAS No. 923217-95-2

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

Cat. No.: B2759112
CAS No.: 923217-95-2
M. Wt: 385.419
InChI Key: PNHUVMGBWFAOGA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS 923217-95-2) is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol, this compound is provided with a high purity level of 95% or greater . Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . This particular compound belongs to a class of molecules being actively investigated for their potential as anticancer agents. Related benzofuran derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) in cancer cells, mediated through the activation of caspase enzymes, as well as the generation of reactive oxygen species (ROS) to promote cancer cell death . Furthermore, structural analogs have shown potential as inhibitors of enzymes like α-glucosidase and α-amylase, indicating research value for metabolic disorders such as type 2 diabetes . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate for the synthesis of novel derivatives or as a biological probe for studying biochemical pathways.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-18-13-12-17(25-24(27)19-10-6-7-11-20(19)28-2)14-21(18)29-23(15)22(26)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUVMGBWFAOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the Vilsmeier-Haack reaction.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methoxybenzamide. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the benzamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.

Case Study: Antimicrobial Screening

In a study evaluating various synthesized benzamide derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide, the following results were observed:

CompoundMinimum Inhibitory Concentration (MIC) in µM
This compound1.30
Cefadroxil (Standard Drug)1.72
Fluconazole (Standard Drug)4.08

The compound demonstrated a MIC of 1.30 µM against various Gram-positive and Gram-negative bacterial strains, indicating strong antimicrobial activity comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of this compound have also been investigated, particularly its effects on human colorectal carcinoma cell lines.

Case Study: Anticancer Screening

In vitro studies were conducted to assess the cytotoxic effects of this compound on cancer cells:

CompoundIC50 (µM) against HCT116 Cell Line
This compound5.85
5-Fluorouracil (Standard Drug)9.99

The compound exhibited an IC50 value of 5.85 µM, indicating potent anticancer activity, outperforming the standard chemotherapy agent 5-Fluorouracil .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulation of Receptors: Interacting with receptor proteins to alter their signaling pathways.

    Pathways Involved: The specific pathways involved depend on the biological context and the target proteins. For example, it may inhibit kinases involved in cell proliferation or modulate neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide

This compound (CAS: 923218-04-6) differs from the target molecule by replacing the methoxy (-OCH₃) group with a chloro (-Cl) substituent on the benzamide ring. For instance, the chloro derivative has a molecular weight of 389.84 g/mol, while the methoxy analog is slightly lighter (385.38 g/mol) due to chlorine’s higher atomic mass. This substitution may influence binding affinity in biological targets or catalytic applications .

Table 1: Structural and Physical Comparison
Property Target Compound (Methoxy) Chloro Analog
Substituent on Benzamide -OCH₃ -Cl
Molecular Formula C₂₄H₁₉NO₄ C₂₃H₁₆ClNO₃
Molecular Weight (g/mol) 385.38 389.84
Potential Applications Catalysis, Pharmaceuticals Pesticides, Materials

Cyprosulphamide (Acylated 2-Methoxybenzamide)

Cyprosulphamide, a 2-methoxybenzamide derivative with a sulfamoyl group, is used as an agricultural safener. Its structure includes a sulfonamide bridge, enhancing hydrogen-bonding capacity compared to the target compound. This modification increases its utility in plant protection by detoxifying herbicides. The synthesis of such compounds often involves coupling methoxybenzoic acid with sulfonamide intermediates .

Mepronil and Fenfuram (Pesticide Benzamides)

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) are pesticidal benzamides. Unlike the target compound, these lack the benzofuran core but share the benzamide functionality. Mepronil’s isopropoxy group and fenfuram’s furan ring highlight how substituent variations dictate target specificity and environmental stability .

(±)-Sulpiride (Pharmaceutical Benzamide)

(±)-Sulpiride, a 2-methoxybenzamide derivative with a pyrrolidinylmethyl group, is a dopamine antagonist used in psychiatry. The target compound’s benzofuran core may confer distinct pharmacokinetic properties, such as improved metabolic stability, compared to sulpiride’s flexible side chain .

Key Research Findings

  • Substituent Effects : Methoxy groups enhance electron density, improving interactions with metal catalysts (e.g., in C–H functionalization ), while chloro groups increase lipophilicity, favoring pesticidal activity .
  • Synthetic Flexibility : Methoxybenzoic acid precursors enable modular synthesis of diverse benzamides, as seen in cyprosulphamide and sulpiride .
  • Characterization Tools : X-ray crystallography (via SHELX ) remains critical for confirming benzofuran-benzamide conformations.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system which is known for its diverse biological activities. The IUPAC name highlights its structural components, indicating the presence of both a benzamide and a benzofuran moiety. Its molecular formula is C22H19N2O3C_{22}H_{19}N_{2}O_{3} with a molecular weight of approximately 357.4 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzofuran Core : Starting from readily available precursors, the benzofuran structure is synthesized through cyclization reactions.
  • Benzoylation : The introduction of the benzoyl group is achieved via acylation reactions.
  • Amidation : Finally, the methoxybenzamide group is attached through an amidation reaction.

Optimized synthetic routes are crucial for achieving high yields and purity, often employing specific solvents and catalysts.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds have been observed to inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : Mechanisms involving caspase activation and mitochondrial membrane potential disruption have been documented .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it effective against various bacterial strains. Molecular docking studies indicate favorable interactions with bacterial proteins, suggesting a mechanism for antibacterial action .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of benzofuran showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM, indicating potent activity .
  • Antimicrobial Evaluation :
    • In a recent investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptotic Pathways : The compound activates apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
  • DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.

Data Summary Table

PropertyValue/Description
Molecular FormulaC22H19N2O3C_{22}H_{19}N_{2}O_{3}
Molecular Weight357.4 g/mol
Anticancer ActivityIC50: 10 - 30 µM (MCF-7 cells)
Antimicrobial ActivityMIC: 50 µg/mL (E. coli, S. aureus)
Mechanism of ActionInduces apoptosis; interacts with DNA

Q & A

Q. What are the recommended synthetic strategies for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide?

The synthesis of benzofuran derivatives typically involves multi-step protocols, including:

  • Benzofuran core construction : A common approach uses NaH-mediated cyclization of phenol derivatives in THF under anhydrous conditions (e.g., 3-methylbenzofuran synthesis in ).
  • Functionalization : Introduction of the benzoyl and methoxybenzamide groups via nucleophilic acyl substitution or coupling reactions. For example, amide bond formation can be achieved using carbodiimide coupling agents (EDC/HOBt) (analogous to ).
  • Purification : Column chromatography (e.g., silica gel with pentanes:ethyl acetate gradients) is critical for isolating intermediates and final products .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. The compound’s benzofuran and benzamide moieties likely exhibit planar geometries, with torsional angles critical for intermolecular interactions .
  • ORTEP-3 visualization : Generate thermal ellipsoid diagrams to confirm stereochemistry and bond lengths (e.g., methoxy group orientation) .
  • Spectroscopic validation : Compare NMR (¹H/¹³C) and HRMS data with computational predictions (DFT) to confirm regiochemistry .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the compound’s biological activity in cancer research?

  • Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Dose-response curves (IC₅₀ values) should be statistically validated (e.g., triplicate experiments, p < 0.05). For reference, structurally similar benzamides show IC₅₀ ranges of 3–50 µM ().
  • Mechanistic studies :
    • Enzyme inhibition : Test against kinases or sirtuins via fluorescence-based assays (e.g., Sirtuin modulators in ).
    • Apoptosis markers : Quantify caspase-3/7 activation via flow cytometry or Western blotting.
  • Data contradiction resolution : Cross-validate results using orthogonal assays (e.g., compare cell viability with clonogenic survival assays) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants. Polar solvents (DMF, DMSO) may enhance solubility.
  • Temperature optimization : Slow cooling (0.1°C/min) from saturated solutions can promote single-crystal growth.
  • Twinned data handling : Employ SHELXL’s TWIN/BASF commands for refining twinned crystals, common in benzofuran derivatives .

Q. What strategies are effective for identifying molecular targets of this compound?

  • Proteomic profiling : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates.
  • Computational docking : Screen against protein databases (PDB) with AutoDock Vina. Prioritize targets like sirtuins or kinases based on structural analogs (e.g., Sirtuin modulator 2 in ).
  • CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in gene-edited cell lines .

Methodological Considerations

Q. How should researchers analyze conflicting bioactivity data across different assays?

  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance. For example, IC₅₀ variability may arise from assay sensitivity differences (MTT vs. ATP-luminescence).
  • Pharmacokinetic factors : Evaluate cell permeability (LogP) and metabolic stability (microsomal assays) to explain discrepancies between in vitro and in vivo results .

Q. What are the best practices for optimizing synthetic yield and purity?

  • Reaction monitoring : Use TLC or LC-MS to track intermediates. For amidation, ensure anhydrous conditions to minimize hydrolysis.
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., NaH-mediated reactions) to improve reproducibility .

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